Tenacissoside H
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Overview
Description
Tenacissoside H is a natural compound extracted from the stem of Marsdenia tenacissima. It is known for its anti-inflammatory and anti-tumor properties. This compound has been the subject of various scientific studies due to its potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma and other cancers .
Biochemical Analysis
Biochemical Properties
Tenacissoside H has been found to interact with various biomolecules, particularly enzymes and proteins involved in inflammatory responses . It has been shown to modulate the nuclear factor κB (nf-κb) and p38 pathways, regulating inflammatory cytokines such as tumor necrosis factor-α (tnf-α), cyclooxygenase (cox-2), interleukin-1b (il-1b), interleukin-8 (il-8), interleukin-10 (il-10), nitric oxide synthase (nos2b) and prostaglandin E synthase (ptges) .
Cellular Effects
In vitro studies have shown that this compound can significantly inhibit cell proliferation in a time-and-dose-dependent manner . It has been found to arrest the cell cycle in S phase and significantly inhibit PI3K and NF-κB mRNA expression . Furthermore, it has been reported to enhance radiosensitivity and promote apoptosis of hepatocellular carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PI3K/Akt/mTOR signaling pathway . It has been found to attenuate the activation of this pathway, leading to increased radiosensitivity of hepatocellular carcinoma cells and induction of autophagy and apoptosis .
Metabolic Pathways
It has been suggested that the biotransformation of C21 steroidal glycosides in Marsdenia tenacissima is a central reaction in the fermentation process of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tenacissoside H is primarily extracted from the plant Marsdenia tenacissima. The extraction process involves isolating the compound from the dried stem of the plant using solvents such as ethyl acetate . The compound is then purified using techniques like ultra-performance liquid chromatography (UPLC) and tandem mass spectrometry (MS/MS) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Marsdenia tenacissima. The process includes drying the plant material, followed by solvent extraction and purification. The purified compound is then subjected to quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Tenacissoside H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .
Scientific Research Applications
Tenacissoside H has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Medicine: The compound has shown promise in the treatment of hepatocellular carcinoma, esophageal cancer, and other malignancies. .
Industry: this compound is used in the pharmaceutical industry for the development of new anti-cancer drugs.
Mechanism of Action
Tenacissoside H exerts its effects through several molecular pathways:
Comparison with Similar Compounds
Tenacissoside H is unique due to its specific molecular structure and biological activities. Similar compounds include:
Tenacissoside I: Another compound isolated from Marsdenia tenacissima, known for its anti-tumor properties.
Tenacigenin B: A compound that undergoes dehydrogenation reactions and is studied for its anti-cancer effects.
Tenacissoside F: Similar in structure to this compound, with comparable biological activities.
Biological Activity
Tenacissoside H (TDH), a bioactive compound extracted from the plant Marsdenia tenacissima, has garnered attention for its significant biological activities, particularly in the realm of cancer treatment. This article reviews the biological activity of TDH, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications based on various studies.
Antitumor Activity
Recent research has highlighted TDH's potent antitumor properties across different cancer types. Key findings from various studies are summarized in the table below.
The mechanisms through which TDH exerts its biological effects are multifaceted:
- Cell Cycle Arrest : TDH has been shown to arrest the cell cycle at the S phase, which is crucial for inhibiting cancer cell proliferation. This was evidenced by a study where TDH treatment resulted in significant changes in cell cycle distribution in esophageal cancer cells .
- Apoptosis Induction : In colon cancer cells, TDH treatment led to increased apoptosis, as indicated by enhanced expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .
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Signaling Pathway Modulation : TDH modulates several key signaling pathways:
- PI3K/Akt/NF-κB Pathway : This pathway is crucial for cell survival and proliferation. Studies have demonstrated that TDH downregulates components of this pathway, leading to reduced tumor growth and enhanced apoptosis .
- ROS Generation : TDH also influences reactive oxygen species (ROS) levels, which play a role in osteoclast differentiation and inflammatory processes .
Case Studies
Several case studies provide insights into the clinical relevance and therapeutic potential of TDH:
- Esophageal Cancer Study : A study involving nude mice with esophageal carcinoma showed that treatment with TDH significantly inhibited tumor growth. The expression levels of proliferating cell nuclear antigen (PCNA) were markedly reduced, indicating decreased tumor cell proliferation .
- Colon Cancer Migration Study : Research on human LoVo colon cancer cells revealed that TDH not only inhibited cell proliferation but also effectively reduced migration capabilities, suggesting its potential role in preventing metastasis .
- Glioblastoma Progression Study : In vitro experiments demonstrated that TDH significantly repressed glioblastoma cell growth by targeting the PI3K/Akt/mTOR signaling pathway, indicating its promise as a therapeutic agent for aggressive brain tumors .
Properties
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h20,22-23,25-36,38,45-46H,11-19H2,1-10H3/t20?,22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFCYYMBMDMOU-ZIAOJATMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.